molecular formula C14H11FN2O2 B14938890 N-(4-carbamoylphenyl)-2-fluorobenzamide

N-(4-carbamoylphenyl)-2-fluorobenzamide

Cat. No.: B14938890
M. Wt: 258.25 g/mol
InChI Key: PLADWBOSSWDWBH-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a carbamoyl (-CONH₂) substituent at the para position of the aniline ring and a fluorine atom at the ortho position of the benzamide moiety. This compound combines the electronic effects of fluorine with the hydrogen-bonding capabilities of the carbamoyl group, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C14H11FN2O2

Molecular Weight

258.25 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C14H11FN2O2/c15-12-4-2-1-3-11(12)14(19)17-10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19)

InChI Key

PLADWBOSSWDWBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl amide with 2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yield and efficiency. The process may involve the use of safer and more cost-effective reagents and solvents. For instance, the use of N,N-dimethylformamide as a solvent is avoided due to its toxicity, and alternative solvents are employed .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(4-carbamoylphenyl)-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Fluorinated Benzamide Family

Fluorinated benzamides vary in substitution patterns, which critically influence their physicochemical and structural properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Benzamide/Aniline) Key Features References
N-(4-carbamoylphenyl)-2-fluorobenzamide Benzamide: 2-F; Aniline: 4-CONH₂ Carbamoyl group enables strong H-bonding (N-H···O); moderate lipophilicity. [Inferred]
N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) Benzamide: 2-F; Aniline: 2,3-F₂ Tri-fluorinated; 1D amide-amide H-bonding; C-F···C stacking interactions.
N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) Benzamide: 2-F; Aniline: 2,4-F₂ Similar to Fo23 but with altered F positions; R₂²(12) synthon involving C-H···F/O.
N-(3-chloro-4-cyanophenyl)-2-fluorobenzamide Benzamide: 2-F; Aniline: 3-Cl,4-CN Electron-withdrawing Cl/CN groups reduce H-bonding capacity; higher logP (3.43).
N-(4-carbamothioylphenyl)-5-chloro-2-fluorobenzamide Benzamide: 2-F,5-Cl; Aniline: 4-CS(NH₂)₂ Thioamide variant; S replaces O, altering H-bond strength and solubility.

Hydrogen Bonding and Crystal Packing

  • Carbamoyl vs. Fluorine Substituents: The carbamoyl group (-CONH₂) in this compound provides two H-bond donors (N-H) and one acceptor (C=O), enabling robust intermolecular interactions. In contrast, fluorinated analogs like Fo23 and Fo24 rely on weaker C-F···H-N or C-F···C stacking interactions .
  • 1D Chains vs. 3D Networks : Fluorinated benzamides (e.g., Fo23) form 1D chains via amide-amide H-bonds, while carbamoyl derivatives may adopt layered structures due to enhanced H-bonding capacity.

Physicochemical Properties

  • Lipophilicity : The carbamoyl group increases polarity compared to fluorine, reducing logP (predicted ~2.5 vs. Fo23’s logP ~3.4). This enhances aqueous solubility but may limit membrane permeability .
  • Thermal Stability : Fluorinated analogs like Fo24 exhibit melting points influenced by packing efficiency (e.g., Fo24’s unit cell volume = 545.88 ų), whereas carbamoyl derivatives may display higher melting points due to stronger H-bonding .

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